molecular formula C16H17N3O2S B2357720 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 2034244-30-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide

Cat. No. B2357720
CAS RN: 2034244-30-7
M. Wt: 315.39
InChI Key: HMYGNMBMGGLJHI-UHFFFAOYSA-N
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Description

The compound “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide” belongs to a class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride, has a molecular weight of 226.66 .

Scientific Research Applications

Chemical Synthesis and Functional Group Transformations

One key area of application for these types of compounds is in the field of chemical synthesis, where they serve as intermediates in the formation of complex molecules. For instance, the work by Zhu et al. (2017) demonstrates the rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines, showcasing a method for selectively introducing cyanide groups into these compounds through C-H activation (Zhu et al., 2017). This method has broad functional group tolerance, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in synthetic chemistry.

Anticancer Research

Derivatives of imidazo[1,2-a]pyridines have also been explored for their potential anticancer properties. The synthesis and study of ruthenium(II) arene complexes with 2-aryldiazole ligands, including imidazol-2-yl pyridine derivatives, have shown promising cytotoxic activity against several cancer cell lines. Martínez-Alonso et al. (2014) found that these compounds exhibit a range of activities, potentially offering new avenues for cancer treatment (Martínez-Alonso et al., 2014).

Antimicrobial Agents

Compounds within this class have also been investigated for their antimicrobial properties. For example, Carcanague et al. (2002) developed novel structures derived from 2-[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents, showcasing the utility of imidazo[1,2-a]pyridine derivatives in targeting specific bacterial pathogens (Carcanague et al., 2002).

Environmental and Biological Sensors

Imidazo[1,2-a]pyridine-based compounds have been employed in the development of fluorescent probes for detecting various biological and environmental targets. For instance, Wang et al. (2012) designed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, utilizing an imidazo[1,2-a]pyridine moiety as part of the probe structure (Wang et al., 2012). This highlights the potential for using such compounds in sensitive and selective detection applications.

Future Directions

The future directions for research on this compound would likely depend on its bioactivity and potential applications. Given the diverse bioactivity of imidazo[1,2-a]pyridines, there could be many potential avenues for future research .

properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-22(20,21)18-14-9-5-4-8-13(14)15-11-19-10-6-7-12(2)16(19)17-15/h4-11,18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYGNMBMGGLJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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